molecular formula C10H14N2O B12114161 N-(4-ethylphenyl)glycinamide

N-(4-ethylphenyl)glycinamide

Cat. No.: B12114161
M. Wt: 178.23 g/mol
InChI Key: HIOFJEANMHBSRH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)glycinamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)glycinamide typically involves the reaction of 4-ethylphenylamine with glycine derivatives. . The reaction is maintained at a temperature of 50-70°C for several hours before cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)glycinamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(4-ethylphenyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)glycinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can modulate signaling pathways that are dysregulated in various diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)glycinamide
  • N-(4-methoxyphenyl)glycinamide
  • N-(2-methylphenyl)glycinamide hydrobromide

Uniqueness

N-(4-ethylphenyl)glycinamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

HIOFJEANMHBSRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

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